The mechanism of action of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile has been primarily investigated in the context of its interactions with specific GPCR subtypes. Its activity is attributed to its ability to bind to these receptors and modulate their signaling pathways. [, ] This binding can either activate or inhibit the receptor, depending on the specific GPCR subtype and the molecule's inherent properties. []
1. Investigation of GPCRs: This molecule has been used as a tool to study specific GPCR subtypes, contributing to the understanding of their function, signaling pathways, and potential as drug targets. [, ]
2. Development of new GPCR ligands: Its structure serves as a scaffold for designing and synthesizing novel GPCR ligands with improved properties, such as higher potency, selectivity, and favorable pharmacokinetic profiles. []
3. Elucidating the role of GPCRs in various physiological processes: By modulating the activity of specific GPCRs, researchers can gain insights into their role in various biological processes, including inflammation, pain, and neurotransmission. []
4. Tool for high-throughput screening: Its potent and selective activity on specific GPCRs makes it a suitable compound for screening large libraries of compounds to identify new leads for drug development. []
[19] Simultaneous RP-HPLC determination of dorzolamide hydrochloride and timolol maleate in pharmaceutical preparations. Kanchan RU, Roy SM, Rane RB. 2008[23] Pharmacological Characterization of Sch 527123 , a Potent Allosteric CXCR 1 / CXCR 2 Antagonist. Nicholls DJ, et al. 2007. The Journal of Pharmacology and Experimental Therapeutics, 322(2):477-485.[26] S32504, a Novel Naphtoxazine Agonist at Dopamine D3/D2 Receptors: II. Actions in Rodent, Primate, and Cellular Models of Antiparkinsonian Activity in Comparison to Ropinirole. Millan MJ, et al. 2000. The Journal of Pharmacology and Experimental Therapeutics, 292(3):874-884.[28] Discovery of [, , ]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Wu Z, et al. 2017. Journal of Medicinal Chemistry, 60(11):4623-4639.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: